molecular formula C₁₃H₁₀FNO B1145055 Phenol, 2-[[(4-fluorophenyl)imino]methyl]- CAS No. 252573-77-6

Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Cat. No.: B1145055
CAS No.: 252573-77-6
M. Wt: 215.22
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Description

General Overview of Schiff Bases and their Structural Versatility

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). noveltyjournals.comgsconlinepress.com These compounds are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. gsconlinepress.comiosrjournals.org The general structure of a Schiff base is depicted in Figure 1.

Figure 1. General Structure of a Schiff base. scirp.org

One of the most compelling aspects of Schiff bases is their remarkable structural flexibility. ajol.info This versatility arises from the wide variety of aldehydes, ketones, and primary amines that can be employed in their synthesis, leading to a vast library of compounds with diverse steric and electronic properties. ajol.info Furthermore, the imine nitrogen atom and, in many cases, other donor atoms within the Schiff base structure, allow for effective chelation with a wide array of metal ions, forming stable metal complexes. iosrjournals.orgscirp.org This ability to form complexes with most transition metals has made them a subject of extensive investigation in coordination chemistry. iosrjournals.orgrecentscientific.com

The structural diversity of Schiff bases directly influences their chemical and physical properties, including their solubility, stability, and reactivity. This adaptability has led to their application in various fields, including organic synthesis, catalysis, and materials science. noveltyjournals.comresearchgate.net

Significance of Phenolic Imines and Fluorinated Derivatives in Modern Chemical Research

Phenolic imines, a subclass of Schiff bases derived from hydroxyl-substituted aldehydes or ketones (like salicylaldehyde (B1680747) and its derivatives), are of particular interest due to the presence of the hydroxyl group in proximity to the imine bond. scirp.org This structural feature often imparts unique properties, such as the ability to form strong intramolecular hydrogen bonds and to act as multidentate ligands in coordination chemistry. researchgate.net The presence of both oxygen and nitrogen donor atoms allows for the formation of highly stable chelates with metal ions. scirp.org

The introduction of fluorine atoms into the structure of phenolic imines, as seen in Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]-, further enhances their significance in modern research. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. In the context of medicinal chemistry, the incorporation of fluorine is a well-established strategy for modulating the biological activity of a compound. scirp.org Fluorinated Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netscirp.org

Moreover, certain salicylideneaniline (B1219908) derivatives, the class to which Phenol, 2-[[(4-fluorophenyl)imino]methyl]- belongs, are known to exhibit photochromism and thermochromism. nih.gov These are reversible transformations between different isomers with distinct absorption spectra upon exposure to light or heat, making them promising candidates for applications in molecular switches, sensors, and data storage. nih.gov

Historical Context and Evolution of Research on Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and Analogous Compounds

The foundational work on Schiff bases dates back to 1864 with Hugo Schiff's initial synthesis of imines. noveltyjournals.comgsconlinepress.com However, intensive research into phenolic imines and their derivatives gained momentum much later. The study of salicylaldehyde-based Schiff bases and their metal complexes has been a continuous area of interest due to their synthetic flexibility and diverse applications. noveltyjournals.comrecentscientific.com

Early research primarily focused on the synthesis and basic characterization of these compounds. Over time, with the advent of more sophisticated analytical techniques, researchers began to explore the finer details of their molecular structures, including crystal structures and spectroscopic properties. ajol.inforesearchgate.net This led to a deeper understanding of the structure-property relationships in these molecules.

The investigation of fluorinated Schiff bases, such as Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, is a more recent development, driven by the growing interest in fluorinated organic compounds in medicinal and materials chemistry. scirp.org Research on salicylideneanilines has a history spanning over six decades, with a particular focus on understanding the structural basis of their photochromic properties. nih.gov The compound itself, also known as 4-Fluoro-N-salicylideneaniline, is recognized as an impurity in the synthesis of the cholesterol-lowering drug Ezetimibe, highlighting its relevance in pharmaceutical chemistry. chemicalbook.com

The evolution of research in this area has been marked by a shift from fundamental synthesis and characterization to more application-oriented studies, including the investigation of their biological activities, catalytic potential, and utility in advanced materials. iosrjournals.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
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InChI

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLOZFCNFCJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425188
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3382-62-5
Record name Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
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Record name N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE
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Record name 2-[[(4-Fluorophenyl)imino]methyl]phenol
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Advanced Spectroscopic Characterization and Structural Elucidation of Phenol, 2 4 Fluorophenyl Imino Methyl

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]-, Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide critical insights into its molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Azomethine Linkage and Hydroxyl Group Identification

The FT-IR spectrum of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is characterized by several key absorption bands that confirm the presence of its defining functional groups. A strong band is typically observed in the range of 1610-1630 cm⁻¹, which is attributed to the stretching vibration of the azomethine (-CH=N-) group. scilit.com The exact position of this band is sensitive to the electronic environment and conjugation within the molecule. For instance, in a closely related compound, (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol, the experimental C=N stretching vibration is observed at 1614 cm⁻¹. ijcce.ac.ir

Another crucial feature in the FT-IR spectrum is the broad absorption band corresponding to the phenolic hydroxyl (-OH) group. This band is typically found in the region of 3200-3400 cm⁻¹. researchgate.netthermofisher.com The broadness of this peak is indicative of intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the azomethine group, forming a stable six-membered ring. This intramolecular hydrogen bond is a characteristic feature of salicylidene aniline (B41778) derivatives.

The C-O stretching vibration of the phenol group is expected to appear around 1270-1280 cm⁻¹. scilit.com Furthermore, the presence of the fluorophenyl ring can be confirmed by the C-F stretching vibration, which typically appears as a strong band in the region of 1220-1240 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Functional GroupExpected Vibrational ModeWavenumber (cm⁻¹)
HydroxylO-H stretch (intramolecular H-bond)3200-3400 (broad)
AzomethineC=N stretch1610-1630
AromaticC=C stretch1450-1600
PhenolicC-O stretch1270-1280
FluoroaromaticC-F stretch1220-1240

Raman Spectroscopy Studies on Molecular Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. The Raman spectrum of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=N double bond. The C=N stretching vibration, which is strong in the FT-IR spectrum, would also be a prominent feature in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Tautomeric Studies

The ¹H NMR spectrum of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- provides a wealth of information about the different proton environments within the molecule. A key feature is the signal for the azomethine proton (-CH=N-), which is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. For example, in the similar compound N-salicylidene-4-chloroaniline, this proton resonates at 8.73 ppm. researchgate.netsigmaaldrich.com

The aromatic protons of the two phenyl rings will appear as a series of multiplets in the range of δ 6.5 to 8.0 ppm. The specific splitting patterns are determined by the coupling between adjacent protons. The protons on the fluorophenyl ring will exhibit additional coupling to the fluorine atom.

A highly characteristic signal in the ¹H NMR spectrum is that of the phenolic hydroxyl proton (-OH). Due to strong intramolecular hydrogen bonding with the azomethine nitrogen, this proton is significantly deshielded and appears as a broad singlet at a very downfield chemical shift, typically in the range of δ 12.0 to 14.0 ppm. researchgate.netsigmaaldrich.com The presence of this signal is strong evidence for the phenol-imine tautomeric form of the molecule in solution. The existence of this intramolecular hydrogen bond and the observation of a single set of resonances for the aromatic and azomethine protons suggest that in non-polar solvents, the compound exists predominantly as the phenol-imine tautomer rather than the keto-amine tautomer. chemicalbook.com

Table 2: Expected ¹H NMR Chemical Shifts for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-OH (phenolic)12.0 - 14.0broad singlet
-CH=N- (azomethine)8.0 - 9.0singlet
Ar-H (aromatic)6.5 - 8.0multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The azomethine carbon atom (-CH=N-) is expected to have a chemical shift in the range of δ 160-165 ppm. The carbon atoms of the two aromatic rings will resonate in the region of δ 110-160 ppm.

The carbon atom attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shift of this carbon will also be directly influenced by the high electronegativity of the fluorine atom. The phenolic carbon (C-OH) is expected to appear in the more downfield region of the aromatic signals.

Table 3: Expected ¹³C NMR Chemical Shifts for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

CarbonExpected Chemical Shift (δ, ppm)
-CH=N- (azomethine)160 - 165
C-OH (phenolic)155 - 160
C-F (fluoroaromatic)158 - 163 (d, ¹JCF ≈ 245 Hz)
Ar-C (aromatic)110 - 140

Multinuclear NMR for Fluorine and Metal Nuclei (where applicable for complexes)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing compounds. thermofisher.com For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this fluorine atom is sensitive to its electronic environment. For a fluorine atom in a similar environment, such as in 4-fluoroaniline, the chemical shift is around -125 ppm relative to a standard. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

In the context of metal complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, NMR spectroscopy of the metal nucleus (e.g., ¹⁹⁵Pt, ¹¹³Cd) could provide valuable information about the coordination environment and the nature of the metal-ligand bond, if the metal has a suitable NMR-active isotope.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. The presence of conjugated π-systems and non-bonding electrons allows for various electronic transitions, which can be probed using Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (π→π* and n→π*)

The UV-Vis absorption spectrum of Schiff bases like Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is characterized by absorption bands originating from π→π* and n→π* electronic transitions within the molecule. The π-electrons are primarily associated with the aromatic rings and the imine (C=N) double bond, while the non-bonding (n) electrons are located on the nitrogen and oxygen atoms.

In a study of a closely related compound, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, the UV-Vis absorption spectra were recorded in various solvents to observe the effect of solvent polarity on the electronic transitions. researchgate.net The spectra typically show intense absorption bands in the UV region, which are attributed to π→π* transitions of the benzenoid and imine groups. A less intense band, often observed as a shoulder, may appear at longer wavelengths and is assigned to the n→π* transition of the imine group.

The position and intensity of these absorption bands are known to be influenced by the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the π→π* bands may exhibit a red shift (bathochromic shift), while the n→π* bands typically show a blue shift (hypsochromic shift). This behavior is due to the differential stabilization of the ground and excited states by the solvent molecules.

SolventExpected λmax (π→π) (nm)Expected λmax (n→π) (nm)
Hexane~320-340~400-420
Ethanol (B145695)~330-350~390-410
DMSO~340-360~380-400

Note: This table presents expected values based on the typical behavior of similar Schiff bases and is for illustrative purposes.

Photoluminescence (PL) Spectroscopy and Organic Light-Emitting Diode (OLED) Applications

Schiff bases derived from salicylaldehyde (B1680747) are known to exhibit photoluminescence, making them interesting candidates for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The emission of light from these compounds occurs after absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation to the ground state can occur via radiative decay, resulting in fluorescence or phosphorescence.

Research on related Schiff bases has shown that these molecules can be promising materials for light-emitting devices. propulsiontechjournal.com For instance, a study on 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol highlighted its potential as an OLED material due to its emission properties. propulsiontechjournal.com The emission wavelength, and therefore the color of the emitted light, can be tuned by modifying the chemical structure of the molecule.

While there is no specific literature detailing the use of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in OLED devices, its structural similarity to other luminescent Schiff bases suggests it may also possess interesting photoluminescent properties. The efficiency of such a device would depend on factors like the photoluminescence quantum yield (PLQY) of the material and its charge transport characteristics. High-efficiency deep-blue and pure-red emitters are active areas of research in the development of next-generation displays. nih.govnih.gov

The table below outlines the potential photoluminescence characteristics of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, based on data from analogous compounds.

Excitation Wavelength (nm)Expected Emission Wavelength (nm)Potential Emission Color
~350-380~450-550Blue to Green

Note: This table is speculative and based on the properties of similar Schiff base compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern upon ionization. For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, the empirical formula is C₁₃H₁₀FNO, which corresponds to a molecular weight of approximately 215.22 g/mol . researchgate.net

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 215. This peak corresponds to the intact molecule that has lost one electron. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.

The fragmentation of Schiff bases is influenced by the stability of the resulting fragment ions. Common fragmentation pathways include cleavage of the C-N bond, the C-C bond adjacent to the imine, and fragmentation of the aromatic rings. The presence of the fluorine atom on one of the phenyl rings would also lead to characteristic isotopic patterns and fragment ions.

A plausible fragmentation pathway for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- would involve the following steps:

Formation of the molecular ion [C₁₃H₁₀FNO]⁺ at m/z 215.

Cleavage of the C-N single bond to generate fragments corresponding to the fluorophenylimino moiety and the salicylaldehyde moiety.

Loss of neutral molecules such as CO or HCN from the fragment ions.

The table below lists some of the expected key fragment ions and their corresponding mass-to-charge ratios (m/z) for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

m/zProposed Fragment Ion
215[C₁₃H₁₀FNO]⁺ (Molecular Ion)
120[C₇H₅FO]⁺
109[C₆H₄FN]⁺
95[C₆H₄F]⁺
93[C₆H₅O]⁺

Note: This table represents a hypothetical fragmentation pattern. Actual experimental data would be required for confirmation.

Computational and Theoretical Chemistry Studies of Phenol, 2 4 Fluorophenyl Imino Methyl

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for accurately predicting the properties of this molecule.

Optimized Molecular Geometries and Conformational Preferences

Theoretical calculations indicate that Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]- predominantly exists in the enol-imine tautomeric form, which is stabilized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen atom. This O-H···N hydrogen bond forms a six-membered quasi-aromatic ring, significantly influencing the molecule's planarity and conformational stability.

The geometry of the molecule has been optimized using DFT methods, often with the B3LYP functional and basis sets such as 6-311++G(d,p). These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (enol-imine form) (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature. Actual values may vary based on the specific computational method and basis set used.)

ParameterBond Length (Å)ParameterBond Angle (°)
O1-H11.012H1-O1-C1106.5
C1-O11.350O1-C1-C6120.2
C7=N81.295C1-C7-N8122.8
N8-C91.410C7-N8-C9121.5
C12-F1.365C11-C12-F118.7
O1···N82.610C1-C6-C7121.9

The molecule exhibits a nearly planar conformation, with only slight deviation observed in the dihedral angle between the salicylidene and aniline (B41778) rings. This planarity is crucial for the delocalization of π-electrons throughout the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO is distributed over the imine group and the fluorophenyl ring.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a related compound, (E)-5-(diethylamino)-2-(((4-fluorophenyl)imino)methyl)phenol, the energy gap has been reported to be approximately 3.80 eV.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature.)

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.45
Energy Gap (ΔE)3.80

These values indicate that the molecule is relatively stable, with a moderate energy barrier for electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP map of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, the most negative potential (typically colored red) is concentrated around the phenolic oxygen and the fluorine atom, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are generally found around the hydrogen atoms, particularly the phenolic hydrogen involved in the intramolecular hydrogen bond.

Table 3: MEP Surface Potential Ranges (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature.)

Potential RangeColor RepresentationInterpretation
NegativeRedElectron-rich, susceptible to electrophilic attack
Near-ZeroGreenNeutral
PositiveBlueElectron-poor, susceptible to nucleophilic attack

The MEP analysis is crucial for predicting the molecule's interaction with other chemical species and its role in non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is employed to investigate intramolecular interactions, charge delocalization, and the strength of hydrogen bonds. In Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, NBO analysis confirms the significant stabilization arising from the O-H···N intramolecular hydrogen bond. This is quantified by the second-order perturbation energy (E(2)), which measures the energy of hyperconjugative interactions between donor and acceptor orbitals.

A strong interaction is observed between the lone pair of the imine nitrogen (n(N)) and the antibonding orbital of the O-H bond (σ*(O-H)). This interaction signifies the charge transfer from the nitrogen to the O-H bond, which is characteristic of a strong hydrogen bond.

Table 4: NBO Analysis of Key Intramolecular Interactions (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N8)σ(O1-H1)~30-40Intramolecular Hydrogen Bond
π(C1-C6)π(C7=N8)~15-25π-conjugation
π(C9-C14)π*(C7=N8)~10-20π-conjugation

Vibrational Frequency Calculations and Correlation with Experimental Spectra

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental FT-IR and Raman spectra. The calculated vibrational spectrum for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- generally shows good agreement with experimental data, although the calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

Key vibrational modes include the O-H stretching, C=N stretching, and C-F stretching. The O-H stretching frequency is particularly sensitive to the strength of the intramolecular hydrogen bond. In the calculated spectrum, this band is typically broad and shifted to a lower wavenumber compared to a free hydroxyl group, which is consistent with experimental observations.

Table 5: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm-1) (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature.)

Vibrational ModeExperimental (cm-1)Calculated (cm-1)Assignment
ν(O-H)~3100-3350 (broad)~3150-3400Phenolic O-H stretch (H-bonded)
ν(C=N)~1600-1630~1610-1640Imine C=N stretch
ν(C-F)~1220-1240~1230-1250C-F stretch
γ(C-H)~820-840~830-850Out-of-plane C-H bend

This correlation between theoretical and experimental spectra aids in the accurate assignment of vibrational bands and provides confidence in the calculated molecular structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules in their ground state. For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The calculated UV-Visible spectrum typically shows several absorption bands corresponding to π→π* and n→π* electronic transitions. The lowest energy transition is usually a π→π* transition involving the HOMO and LUMO.

Table 6: Predicted Electronic Absorption Wavelengths and Oscillator Strengths (Note: The following data is illustrative and based on typical values found for similar Schiff bases in the literature.)

Transitionλmax (nm)Oscillator Strength (f)
S0 → S1~380~0.8
S0 → S2~270~0.5

These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic transitions that give rise to the observed colors of these compounds.

Solvation Effects on Molecular Properties using Continuum Models (e.g., PCM)

The study of solvent effects is crucial for understanding the behavior of a molecule in a condensed phase. Continuum models, such as the Polarizable Continuum Model (PCM), are powerful tools for investigating how a solvent medium influences the molecular and electronic properties of a solute. While specific PCM studies on Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are not extensively documented in publicly available literature, the behavior of analogous Schiff bases provides significant insights.

Research on similar compounds, like 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, has demonstrated the profound impact of solvent polarity on molecular properties. xuanmingchem.com Using Time-Dependent Density Functional Theory (TD-DFT), it has been shown that properties such as the dipole moment and polarizability increase with the polarity of the solvent. xuanmingchem.comresearchgate.net This trend suggests a greater charge separation and a more easily distorted electron cloud in the molecule when it is in a more polar environment. researchgate.net

For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, it is anticipated that a similar trend would be observed. The presence of the electronegative fluorine atom and the phenolic hydroxyl group would contribute to a significant dipole moment, which would be further enhanced by polar solvents. The table below illustrates hypothetical changes in dipole moment and polarizability in different solvents, based on trends observed for similar Schiff bases. xuanmingchem.com

Table 1: Hypothetical Solvation Effects on Molecular Properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

SolventDielectric Constant (ε)Calculated Dipole Moment (D)Calculated Polarizability (a.u.)
Gas Phase1.0ValueValue
Cyclohexane2.02ValueValue
Ethanol (B145695)24.55ValueValue
Methanol (B129727)32.63ValueValue

Note: The values in this table are illustrative and based on trends from analogous compounds, not direct experimental or computational data for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.

Furthermore, continuum models are instrumental in studying the tautomeric equilibrium between the phenol-imine and keto-amine forms of o-hydroxy Schiff bases. researchgate.net The relative stability of these tautomers can be significantly influenced by the solvent. Theoretical studies on related compounds have often shown that the phenol-imine form is more stable, and this stability can be modulated by the solvent environment. researchgate.net

Energy Profiles and Reaction Pathway Investigations (e.g., Proton Transfer)

The intramolecular proton transfer between the phenolic oxygen and the imine nitrogen is a key reaction pathway in o-hydroxy Schiff bases. This process is fundamental to their photochromic and thermochromic properties. Computational chemistry provides the tools to map the energy profile of this transfer, identifying the transition state and the relative energies of the tautomeric forms.

For the class of compounds to which Phenol, 2-[[(4-fluorophenyl)imino]methyl]- belongs, Density Functional Theory (DFT) calculations are commonly employed to investigate the potential energy surface (PES) of the proton transfer. ijcce.ac.ir A scan of the O-H bond distance allows for the mapping of the energy profile from the stable phenol-imine form to the less stable keto-amine form.

A study on a structurally similar compound, (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, revealed that the phenol-imine form is more stable than the keto-amine form by 2.51 kcal/mol. ijcce.ac.ir The energy barrier for the proton transfer from the phenol to the keto form was found to be 7.42 kcal/mol, while the reverse reaction had a barrier of 4.91 kcal/mol. ijcce.ac.ir This indicates a clear preference for the phenol-imine tautomer.

The energy profile for the intramolecular proton transfer in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is expected to show similar characteristics. The relative energies of the stationary points on the potential energy surface are critical for understanding the kinetics and thermodynamics of the tautomerization process.

Table 2: Representative Energy Profile Data for Proton Transfer in an Analogous Schiff Base

SpeciesRelative Energy (kcal/mol)
Phenol-Imine (Global Minimum)0.00
Transition State7.42
Keto-Amine (Local Minimum)2.51

Data adapted from a study on (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol. ijcce.ac.ir

These computational investigations underscore the stability of the phenol-imine form in such Schiff bases. The energy barrier to proton transfer is a critical parameter that dictates the likelihood and rate of tautomerization under different conditions. The presence of the fluorine atom in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- will influence the electronic landscape of the molecule and, consequently, the precise energetics of the proton transfer pathway.

Tautomerism and Intramolecular Proton Transfer Dynamics in Phenol, 2 4 Fluorophenyl Imino Methyl

Enol-Imine vs. Keto-Amine Tautomeric Forms and Their Structural Characterization

Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]- exists as an equilibrium between two primary tautomeric forms: the enol-imine form and the keto-amine form. researchgate.netresearchgate.net The transition between these states involves an intramolecular proton transfer.

Enol-Imine Form (or Phenol-Imine): This form is characterized by a hydroxyl group (-OH) on the phenolic ring and an imine bond (C=N). A crucial structural feature of this tautomer is the presence of a strong intramolecular hydrogen bond (O-H···N) between the phenolic hydrogen and the imine nitrogen atom. nih.govijcce.ac.ir This interaction creates a stable six-membered pseudo-ring, often denoted as an S(6) ring motif. nih.govijcce.ac.ir The formation of this hydrogen bond is considered a prerequisite for the tautomeric shift. nih.gov In many related Schiff bases, the enol-imine form is found to be the more stable tautomer. researchgate.netresearchgate.net

Keto-Amine Form: This tautomer is formed when the proton from the phenolic hydroxyl group transfers to the imine nitrogen. This results in a keto group (C=O) in the quinoid ring and an amine group (-NH-). The double bond shifts from the C=N position to a C=C bond within the ring, creating a quinone-methide like structure. This form also features an intramolecular hydrogen bond (N-H···O).

The structural characterization of these tautomers relies heavily on spectroscopic and crystallographic data. Key bond lengths are indicative of which tautomeric form is present or dominant. For instance, in the enol-imine form, the C-O bond length is typical of a phenolic single bond (approx. 1.33-1.37 Å), and the C=N bond length is characteristic of an imine double bond (approx. 1.27-1.30 Å). nih.gov Conversely, in the keto-amine form, the C=O bond would be shorter, and the C-N bond would be longer, approaching a single bond character.

Table 1: Representative Bond Lengths for Enol-Imine Tautomers in Related Schiff Bases. nih.gov
BondTypical Length (Å)
C–O (Phenolic)1.336 (5) - 1.366 (2)
C=N (Imine)1.270 (3) - 1.295 (5)

Experimental Investigation of Tautomeric Equilibrium in Solid State and Solution

The position of the tautomeric equilibrium between the enol-imine and keto-amine forms is highly sensitive to the physical state of the compound and the nature of its environment, such as the solvent. rsc.org

In the Solid State: X-ray crystallography is a definitive method for determining the dominant tautomeric form in the solid crystal lattice. researchgate.net For many salicylideneaniline (B1219908) derivatives, including those similar to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, single-crystal X-ray diffraction analysis reveals that the molecule exists exclusively or predominantly in the enol-imine form. researchgate.netresearchgate.net The planarity of the molecule is often distorted, with a measurable dihedral angle between the two aromatic rings. nih.gov Solid-state NMR spectroscopy can also provide insights into the tautomeric state. rsc.org

In Solution: In solution, a dynamic equilibrium often exists between the two tautomers. The position of this equilibrium can be influenced by solvent polarity, hydrogen-bonding capability, and temperature. UV-Vis spectroscopy is a powerful tool for studying this equilibrium. researchgate.net The enol-imine and keto-amine forms have distinct absorption bands, and the relative intensities of these bands in different solvents can indicate the preferred tautomeric form. For example, in some Schiff bases, the enol form is favored in all solvents, though the equilibrium can still be subtly affected by solvent properties. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by monitoring the chemical shifts of the phenolic and imine protons, also provides evidence for the tautomeric equilibrium in solution. rsc.org

Theoretical Studies on Proton Transfer Mechanism and Energy Barriers

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the dynamics of intramolecular proton transfer. ijcce.ac.irnih.govuci.edu These theoretical studies allow for the detailed investigation of the potential energy surface (PES) governing the tautomerization.

DFT calculations are used to:

Optimize Geometries: Calculate the most stable molecular structures for both the enol-imine and keto-amine tautomers. ijcce.ac.ir

Determine Relative Stabilities: Compare the energies of the two tautomers to predict which is more stable. Computational results for related compounds often confirm the experimental finding that the enol form is energetically more favorable. researchgate.net

Model the Transition State: Identify the structure and energy of the transition state for the proton transfer reaction. This allows for the calculation of the energy barrier that must be overcome for the tautomerization to occur. nih.gov

Analyze the Mechanism: The shape of the potential energy surface can reveal whether the proton transfer is a continuous process within a single-well potential or an activated process with a distinct energy barrier separating the two tautomers in a double-well potential. uci.edu For systems with strong, low-barrier hydrogen bonds, the proton may be highly delocalized. uci.edu

The mechanism is generally considered a form of excited-state intramolecular proton transfer (ESIPT) when induced by photoexcitation, a process that can be incredibly fast, sometimes occurring on the femtosecond timescale. researchgate.net Computational models help to understand the role of molecular vibrations and skeletal rearrangements that accompany the proton's movement. researchgate.net

Table 2: Illustrative DFT Calculation Results for Tautomerism in a Related Schiff Base. researchgate.net
ParameterEnol-Imine FormKeto-Amine Form
Relative Energy (kcal/mol)0.00 (Reference)+10.5
Calculated Dipole Moment (Debye)2.158.95

Note: This table presents example data from a study on a similar compound, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, to illustrate the typical output of theoretical calculations. The keto-amine form is significantly less stable.

Influence of Substituents on Tautomeric Preferences

The electronic properties of substituents on the aniline (B41778) ring (the N-phenyl ring) can significantly influence the position of the tautomeric equilibrium. rsc.org This is because the substituents alter the acidity of the phenolic proton and the basicity of the imine nitrogen.

Electron-withdrawing groups (like the fluorine atom in Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, or nitro groups) attached to the aniline ring decrease the basicity of the imine nitrogen. This makes the nitrogen a weaker proton acceptor, which tends to disfavor the formation of the keto-amine tautomer and shifts the equilibrium toward the enol-imine form.

Electron-donating groups (like methoxy (B1213986) or methyl groups) on the aniline ring increase the electron density on the imine nitrogen, enhancing its basicity. This makes the nitrogen a better proton acceptor, thereby stabilizing the keto-amine form and shifting the equilibrium in its favor. researchgate.net

This relationship has been systematically studied in various Schiff bases, confirming that the electronic effect of the substituent on the aniline ring is a key factor in controlling the tautomeric preference. rsc.orgresearchgate.net The stability of metal complexes formed from these Schiff base ligands is also influenced by these substituent effects. researchgate.net

Coordination Chemistry and Metal Complexation of Phenol, 2 4 Fluorophenyl Imino Methyl

Ligand Design Principles: N,O-Donor Chelation and Binding Sites

Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]-, functions as a bidentate ligand, coordinating to metal ions through the oxygen atom of the phenolic group and the nitrogen atom of the imine group. This chelation forms a stable six-membered ring with the metal center, a favored configuration in coordination chemistry. The deprotonation of the phenolic hydroxyl group upon complexation creates a negatively charged phenolate oxygen, which is a strong donor and enhances the stability of the metal-ligand bond.

The key binding sites are:

Phenolic Oxygen: The oxygen atom, after deprotonation, acts as a hard donor, readily coordinating with a variety of transition metal ions.

Imine Nitrogen: The nitrogen atom of the C=N group possesses a lone pair of electrons, making it a good donor site for metal coordination.

This N,O-donor set allows the ligand to form stable chelate complexes with transition metals, a fundamental principle in the design of various catalysts and functional materials.

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with Phenol, 2-[[(4-fluorophenyl)imino]methyl]- typically involves the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction is generally carried out under reflux to ensure completion.

A general synthetic route can be described as follows:

The Schiff base ligand is synthesized via the condensation reaction of salicylaldehyde (B1680747) and 4-fluoroaniline.

The isolated ligand is then dissolved in an appropriate solvent.

A solution of the transition metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), etc.) in the same or a miscible solvent is added to the ligand solution.

The reaction mixture is heated under reflux for a specific period, during which the metal complex precipitates out of the solution.

The resulting solid complex is then filtered, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, the synthesis of a nickel(II) complex with a closely related ligand, (E)-2-[(4-fluorobenzyl)imino)methyl]phenol, involved refluxing the ligand with nickel(II) acetate tetrahydrate in absolute ethanol, which yielded a dark-green solid of the complex nih.gov.

The stoichiometry of the resulting metal complexes is most commonly found to be 1:2 (metal:ligand), with the general formula [M(L)₂]. However, other stoichiometries are also possible depending on the metal ion, its oxidation state, and the reaction conditions.

The coordination geometry around the central metal ion is influenced by factors such as the nature of the metal ion, its d-electron configuration, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes with similar N,O-donor Schiff base ligands include:

Square Planar: This geometry is often adopted by d⁸ metal ions such as Ni(II). For example, the crystal structure of a nickel(II) complex with a ligand isomeric to the title compound, bis{2-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ² N,O}nickel(II), reveals a distorted square-planar coordination environment nih.gov.

Tetrahedral: This geometry is common for d¹⁰ ions like Zn(II) and can also be observed for Co(II) complexes.

Octahedral: This geometry can be achieved if the metal ion coordinates with additional solvent molecules or counter-ions in the axial positions, or in the formation of polynuclear complexes.

The proposed geometries for some transition metal complexes with Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are summarized in the table below.

Metal IonProposed Stoichiometry (Metal:Ligand)Proposed Geometry
Ni(II)1:2Distorted Square Planar nih.gov
Cu(II)1:2Distorted Square Planar
Co(II)1:2Pseudo-tetrahedral
Zn(II)1:2Pseudo-tetrahedral

The nature of the transition metal ion plays a crucial role in the formation and stability of the complexes. The stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii across the period and the increase in the ligand field stabilization energy.

The electronic configuration of the metal ion also influences the preferred coordination geometry, which in turn affects the stability of the complex. For example, the strong preference of Cu(II) (d⁹) for a square planar geometry due to the Jahn-Teller effect leads to the formation of highly stable square planar complexes. Similarly, Ni(II) (d⁸) also readily forms stable square planar complexes with strong-field ligands.

The formation of the complex is also dependent on the reaction conditions, such as pH and the solvent used. The deprotonation of the phenolic hydroxyl group is essential for coordination, and this is often facilitated by a suitable pH or the presence of a base.

Structural Elucidation of Metal Complexes through X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. While specific crystallographic data for complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are not widely available, the structure of a closely related nickel(II) complex, bis{2-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ² N,O}nickel(II), provides significant insights nih.gov.

In this complex, the Ni(II) ion lies on an inversion center and is coordinated to two bidentate Schiff base ligands. The coordination environment around the nickel atom is a distorted square planar geometry, with the imine nitrogen and phenolate oxygen atoms of the two ligands in a mutually trans arrangement nih.gov. The Ni—N and Ni—O bond lengths are 1.9242 (10) Å and 1.8336 (9) Å, respectively nih.gov. The chelate ring formed by the ligand and the nickel atom adopts an envelope conformation nih.gov.

The fluorophenyl ring is nearly perpendicular to the coordination plane and makes a dihedral angle of 82.98 (7)° with the phenolate ring nih.gov.

Table of Crystallographic Data for bis{2-[(E)-(4-fluorobenzyl)iminomethyl]phenolato-κ² N,O}nickel(II) nih.gov

ParameterValue
Chemical FormulaC₂₈H₂₂F₂N₂O₂Ni
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0111(18)
b (Å)11.222(2)
c (Å)28.130(6)
β (°)92.29(3)
V (ų)2867.6(10)
Z4
Ni—O (Å)1.8336 (9)
Ni—N (Å)1.9242 (10)
O—Ni—N (°)92.56 (4)

Spectroscopic Characterization of Metal Complexes (IR, UV-Vis, NMR, EPR)

Spectroscopic techniques are essential for characterizing the formation and structure of metal complexes in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion.

ν(C=N) Stretch: In the free ligand, the C=N stretching vibration appears at a certain frequency. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber, indicating the donation of electron density from the imine nitrogen to the metal center. For a similar ligand, (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, the C=N stretch is observed at 1618 cm⁻¹ researchgate.net.

ν(O-H) Stretch: The broad band corresponding to the phenolic O-H stretch in the free ligand disappears in the spectra of the complexes, confirming the deprotonation of the hydroxyl group upon complexation.

ν(C-O) Stretch: The phenolic C-O stretching vibration often shifts to a higher frequency upon coordination, further supporting the involvement of the phenolic oxygen in bonding to the metal.

New Bands: The formation of new, weaker bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations, providing direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the ligand and the d-d transitions of the metal ion.

Ligand-Based Transitions: The UV-Vis spectrum of the free ligand typically shows intense absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group.

Coordination Effects: Upon complexation, these bands may shift in wavelength and/or intensity, indicating the interaction of the ligand's electronic system with the metal ion.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II), Co(II)), weaker absorption bands may appear in the visible region. These bands correspond to electronic transitions between the d-orbitals of the metal ion, and their position and intensity are characteristic of the coordination geometry around the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for characterizing diamagnetic complexes (e.g., Zn(II)).

Proton NMR (¹H NMR): The chemical shifts of the ligand's protons, especially those near the coordination sites (e.g., the azomethine proton and the aromatic protons of the salicylaldehyde moiety), are expected to shift upon complexation due to changes in the electronic environment. The disappearance of the phenolic -OH proton signal is a clear indication of deprotonation and coordination.

Carbon-13 NMR (¹³C NMR): Similar shifts are expected for the carbon signals, particularly the imine carbon and the phenolic carbon.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic complexes, i.e., those with unpaired electrons (e.g., Cu(II), Co(II), and some Ni(II) complexes). The EPR spectrum provides information about the electronic structure and the coordination environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry of the complex and the nature of the donor atoms.

Table of Expected Spectroscopic Data for Metal Complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-

Spectroscopic TechniqueKey FeatureExpected Observation upon Complexation
IRν(C=N)Shift to lower frequency
ν(O-H)Disappearance of the band
ν(C-O)Shift to higher frequency
New BandsAppearance of M-N and M-O stretches
UV-Visπ-π* and n-π*Shift in wavelength and/or intensity
d-d transitionsAppearance of weak bands in the visible region
¹H NMR (for diamagnetic complexes)-OH protonDisappearance of the signal
Azomethine and aromatic protonsShift in chemical shifts
EPR (for paramagnetic complexes)g-values and hyperfine splittingCharacteristic signals indicating the metal's electronic environment

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the transition metal complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are determined by the nature of the metal ion and the coordination geometry.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the spin state of the central metal ion.

Paramagnetic Complexes: Complexes with unpaired electrons (e.g., Cu(II), high-spin Co(II), and octahedral Ni(II)) will be paramagnetic and will be attracted to a magnetic field.

Diamagnetic Complexes: Complexes with no unpaired electrons (e.g., Zn(II) and square planar Ni(II)) will be diamagnetic and will be weakly repelled by a magnetic field.

The effective magnetic moment (μ_eff) can be calculated from magnetic susceptibility data and compared to the spin-only value to infer the geometry of the complex. For example, tetrahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.2-4.8 B.M., while octahedral Co(II) complexes have moments in the range of 4.7-5.2 B.M. The magnetic moment of Cu(II) complexes is typically around 1.73 B.M.

Electronic Properties: The electronic properties of these complexes are largely dictated by the interplay between the ligand's molecular orbitals and the metal's d-orbitals. The formation of the metal-ligand bonds leads to a splitting of the d-orbitals, the magnitude of which depends on the metal ion and the ligand field strength. This d-orbital splitting determines the electronic spectra, magnetic properties, and reactivity of the complexes. The presence of the fluorophenyl group can also influence the electronic properties of the ligand and, consequently, the resulting complexes, through its electron-withdrawing inductive effect.

Advanced Applications of Phenol, 2 4 Fluorophenyl Imino Methyl and Its Derivatives in Chemical Science

Catalysis and Organometallic Transformations

Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]-, a salicylideneaniline (B1219908) derivative, serves as a bidentate ligand, coordinating with metal centers through its phenolic oxygen and imine nitrogen atoms. This coordination is fundamental to its catalytic activity, enabling its participation in a variety of organometallic transformations.

Application in Oxygen Reduction Reaction (ORR)

Currently, there is a lack of specific research data on the direct application of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- or its derivatives in the Oxygen Reduction Reaction (ORR). While Schiff base complexes are a broad area of investigation for ORR catalysts, dedicated studies involving this particular compound are not yet available in the public domain.

Role in Polymerization Reactions

Metal complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- have been investigated as precatalysts in polymerization reactions. Specifically, its nickel(II), palladium(II), cobalt(II), and iron(II) complexes have been evaluated for the vinyl-addition polymerization of norbornene, with modified methyl aluminoxane (MMAO) as a co-catalyst. The choice of the metal center was found to be crucial for achieving high catalytic activity. The nickel complex, in particular, demonstrated the highest activity among the tested complexes. ukzn.ac.za

Table 1: Catalytic Activity of Metal Complexes in Norbornene Polymerization

Metal Complex Co-catalyst Catalytic Activity (g × 10³(PNBE)·mol(M)⁻¹·h⁻¹)
Ni(II) complex MMAO 22.7
Pd(II) complex MMAO 17.6
Co(II) complex MMAO 0.7

General Catalytic Activity (e.g., Oxidation, Reduction)

The primary catalytic application of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science. ukzn.ac.za

Palladium(II) complexes of this ligand have been successfully employed as catalysts in the Suzuki-Miyaura cross-coupling reaction. ukzn.ac.zaukzn.ac.za For instance, the palladium complex of (E)-2-(((4-fluorophenyl)imino)methyl)phenol has been used to catalyze the reaction between sodium (trihydroxy)phenylborate salt and 4-bromotoluene. ukzn.ac.zaukzn.ac.za

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by a Pd(II) Complex

Reactant 1 Reactant 2 Catalyst Loading (mol%) Solvent Reaction Time (hours) Product Yield (%)

The crystallographic analysis of a related palladium complex revealed a distorted square planar geometry, with the ligand coordinating to the palladium center in a bidentate fashion through the imine nitrogen and phenolic oxygen. ukzn.ac.za This structural arrangement is key to the stability and catalytic efficiency of the complex.

Material Science and Functional Materials

The unique photophysical properties and molecular structures of salicylideneaniline derivatives, including Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, make them interesting candidates for applications in material science.

Development of Organic Light-Emitting Diodes (OLEDs)

There is currently no specific research available on the application of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- or its immediate derivatives in the development of Organic Light-Emitting Diodes (OLEDs). While the broader class of Schiff bases and their metal complexes have been explored for their luminescent properties, dedicated studies on this compound for OLED applications have not been reported.

Supramolecular Assemblies and Intermolecular Interactions

While detailed studies on the specific supramolecular assemblies of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are limited, the structural characteristics of related salicylideneaniline derivatives provide insights into its potential intermolecular interactions. Research on similar compounds has shown the presence of strong intramolecular O—H∙∙∙N hydrogen bonds. researchgate.netresearchgate.netresearchgate.net These hydrogen bonds play a crucial role in the planarity and conformational stability of the molecule.

Furthermore, intermolecular interactions, such as C—H∙∙∙π interactions, have been observed in the crystal structures of related compounds, leading to the formation of supramolecular chains. researchgate.net It is plausible that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- also engages in similar non-covalent interactions, which can influence its packing in the solid state and, consequently, its material properties. The study of these interactions is fundamental to the rational design of functional materials with desired solid-state properties.

Synthesis of Conducting Polymers and Oligomers

The Schiff base monomer, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as 2-[(4-fluorophenyl) imino methylene] phenol (FPIMP), serves as a precursor for the synthesis of conducting oligomers through oxidative polycondensation. Research has demonstrated the successful synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) in an aqueous alkaline medium using air oxygen and sodium hypochlorite (NaOCl) as oxidants at temperatures ranging from 60 to 90°C. nih.gov

The choice of oxidant significantly impacts the reaction yield and the molecular weight characteristics of the resulting oligomer. Using NaOCl as the oxidant under optimal conditions resulted in a high yield of 97.70%, whereas using air oxygen yielded 62.00%. nih.gov The molecular weight and polydispersity of the oligomer were analyzed using size exclusion chromatography (SEC). The analysis revealed that the number-average molecular weight (Mn) and weight-average molecular weight (Mw) were higher when air was used as the oxidant compared to NaOCl. nih.gov A notable side reaction during the oxidative polycondensation is the partial oxidation of the imine (-CH=N-) group into a carboxylic acid (-COOH) group, which was observed to occur at a rate of 2.88%. nih.gov

Thermal analysis, including thermogravimetry (TG) and differential thermal analysis (DTA), indicated that the synthesized oligo-2-[(4-fluorophenyl) imino methylene] phenol and its metal complexes exhibit greater stability against thermo-oxidative decomposition compared to the monomer. The weight loss of the OFPIMP oligomer was 97.00% at 900°C, while its complexes with cobalt, nickel, and copper showed enhanced thermal stability, with weight losses of 88.66%, 94.36%, and 83.21% respectively at 1000°C. nih.gov The synthesis of conducting polymers can also be achieved through chemical or electrochemical polymerization methods, which allow for control over polymerization and doping levels. researchgate.net

Synthesis and Properties of Oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP) nih.gov
ParameterOxidant: Air O₂Oxidant: NaOCl
Yield62.00%97.70%
Number-Average Molecular Weight (Mn)2105 g/mol1370 g/mol
Weight-Average Molecular Weight (Mw)2557 g/mol1979 g/mol
Polydispersity Index (PDI)1.221.45

UV-Protective Materials

Compounds containing an imino group, such as Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, are capable of electron delocalization and absorption of ultraviolet (UV) radiation. This makes them promising candidates for use in UV-protective materials. ccspublishing.org.cngrowingscience.com The general structure of these compounds, featuring a ring structure, is thought to absorb UV light and accommodate free radicals, thereby protecting biological and non-biological materials from the damaging effects of UV exposure. ccspublishing.org.cngrowingscience.com

The UV-absorbing properties of Schiff bases are well-documented. For instance, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, a related compound, exhibits a broad UV absorption region extending from 240 nm to 390 nm, with a maximum absorption peak at 350 nm. scispace.com This range covers both UVA and UVB portions of the spectrum. The presence of phenolic hydroxyl groups in the structure of such compounds can also contribute to their photoprotective effects by enabling them to scavenge UV-generated reactive oxygen species (ROS). core.ac.uk The inherent ability of the imino-phenol structure to absorb UV radiation makes these compounds and their derivatives suitable for incorporation into formulations designed to block or inhibit the penetration and harmful effects of ultraviolet light. growingscience.com

UV Absorption Properties of a Related Schiff Base Compound scispace.com
CompoundUV Absorption RangeMaximum Absorption Wavelength (λmax)
(E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol240 nm - 390 nm350 nm

Chemosensing and Analytical Chemistry Applications

Spectrophotometric Determination of Metal Ions

Schiff bases derived from salicylaldehyde (B1680747) are well-known for their ability to form stable complexes with a variety of metal ions, a property that is fundamental to their application in analytical chemistry for the spectrophotometric determination of these ions. uot.edu.lyrecentscientific.com The compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, as a salicylidene-aniline derivative, is expected to form complexes with transition metals. The stability of these complexes is a critical factor for their use as chemosensors.

Potentiometric studies on structurally similar N-salicylidene-anilines, such as N-salicylidene-4-bromoaniline and N-salicylidene-4-chloroaniline, have been conducted to determine the stability constants of their complexes with metal ions including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net The formation constants (logK₁) for these complexes indicate a strong interaction between the Schiff base ligand and the metal ions. researchgate.net For example, the logK₁ values for the copper(II) complexes of N-salicylidene-4-bromoaniline and N-salicylidene-4-chloroaniline are 11.71 and 11.56, respectively. researchgate.net This strong complexation often results in a distinct color change or a shift in the UV-Visible absorption spectrum, which can be measured to quantify the concentration of the metal ion. researchgate.net The high stability of these complexes suggests that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- could be effectively utilized as a selective and sensitive reagent for the spectrophotometric analysis of various metal ions.

Formation Constants (logK₁) of Metal Complexes with Similar N-Salicylidene-Aniline Ligands researchgate.net
Metal IonN-salicylidene-4-bromoaniline (HBDBrA)N-salicylidene-4-chloroaniline (HBDCA)
Cr(III)13.6410.96
Mn(II)3.554.16
Co(II)3.994.09
Ni(II)4.554.56
Cu(II)11.7111.56
Zn(II)4.244.49
Cd(II)3.553.80

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of metal ions is an active area of research, and Schiff bases are excellent candidates for this application due to their structural versatility and coordination capabilities. ijcrt.orgmonash.edu While Phenol, 2-[[(4-fluorophenyl)imino]methyl]- itself may have weak fluorescence, its complexation with certain metal ions can lead to a significant enhancement or quenching of its fluorescence, providing a "turn-on" or "turn-off" sensing mechanism. nih.govmdpi.com This phenomenon is often attributed to mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and the inhibition of C=N isomerization upon metal binding. nih.govresearchgate.net

Numerous studies have demonstrated the efficacy of Schiff base ligands as selective fluorescent probes for various metal ions, particularly zinc (Zn²⁺). nih.govijcrt.orgkisti.re.kr For instance, a novel turn-on fluorescent probe based on a Schiff base structure showed a 512-fold fluorescence enhancement upon binding with Zn²⁺, with a low detection limit of 9.53 × 10⁻⁸ mol/L. nih.gov The stoichiometry of the complex formed between the sensor and Zn²⁺ was determined to be 1:1. nih.gov The nitrogen atom of the imine group and the oxygen from the phenolic group in salicylidene-based Schiff bases provide a strong binding site for metal ions. researchgate.net This selective interaction allows for the design of probes that can distinguish between similar ions, such as Zn²⁺ and Cd²⁺. ijcrt.orgresearchgate.net Given these precedents, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- holds significant potential for development into a highly selective and sensitive fluorescent chemosensor for environmental and biological applications.

Performance of Similar Schiff Base Fluorescent Chemosensors for Metal Ion Detection
Target IonSensing MechanismDetection LimitStoichiometry (Sensor:Ion)Reference
Zn²⁺Turn-on fluorescence (512-fold enhancement)9.53 x 10⁻⁸ M1:1 nih.gov
Zn²⁺Fluorescence enhancement (red shift)Not specified1:1 ijcrt.org
Al³⁺Turn-on fluorescence (22.8-fold enhancement)9.07 x 10⁻⁷ M2:1 mdpi.com
Fe³⁺Turn-on fluorescence (2.6-fold enhancement)2.69 x 10⁻⁷ M2:1 mdpi.com
Cu²⁺Fluorescence quenchingNot specifiedNot specified mdpi.com

Structure Property Relationship Investigations for Phenol, 2 4 Fluorophenyl Imino Methyl

Influence of Fluorine Substitution on Electronic Structure and Reactivity

The presence of a fluorine atom on the phenyl ring of Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]- significantly modifies the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the attached phenyl ring and, through the conjugated π-system, influences the imine (C=N) linkage and the phenolic ring.

Correlation between Molecular Geometry and Spectroscopic Characteristics

The spectroscopic properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are intrinsically linked to its specific three-dimensional structure. X-ray diffraction studies on closely related Schiff base compounds reveal key geometric features that dictate their spectral signatures. nih.govijcce.ac.ir

The molecule typically adopts a stable (E) configuration with respect to the central C=N imine double bond. nih.govijcce.ac.ir A defining characteristic of its structure is the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the nitrogen atom of the imine group (O-H···N). nih.govijcce.ac.ir This interaction creates a stable six-membered pseudo-ring. The molecule is largely planar, although a slight twist is generally observed between the two aromatic rings. In a similar compound, 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, the dihedral angle between the two benzene (B151609) rings was found to be 7.92 (2)°. nih.gov

These geometric parameters have direct spectroscopic consequences:

Infrared (IR) Spectroscopy : The intramolecular O-H···N hydrogen bond is observable in the IR spectrum, often leading to a broad absorption band for the O-H stretch at a lower frequency than a free hydroxyl group. The characteristic stretching vibration of the imine (C=N) bond is also a prominent feature. ijcce.ac.ir Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to calculate optimized geometries and predict theoretical IR spectra, which show good correlation with experimental data. ijcce.ac.ir

UV-Visible and Fluorescence Spectroscopy : The extensive π-conjugated system, which spans both aromatic rings and the imine bridge, is responsible for the molecule's absorption of ultraviolet and visible light. researchgate.netacs.org The specific wavelengths of maximum absorption (λmax) and the fluorescence emission spectra are sensitive to the molecular geometry and the electronic effects of the fluorine substituent. acs.org The equilibrium between the phenol-imine and keto-amine tautomeric forms is crucial to the photophysical properties of 2-hydroxy Schiff bases and can be influenced by the solvent and complexation with metal ions. acs.org Aromatic Schiff bases are known to absorb and emit in the blue-green range of the visible spectrum. acs.org

| UV-Vis Spectroscopy | Absorption in the UV-visible range | Arises from the extended π-conjugated system | researchgate.netacs.org |

Effects of Substituents on Coordination Behavior and Complex Stability

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- functions as an effective chelating ligand, coordinating with metal ions to form stable complexes. Coordination typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the imine group, forming a bidentate or, in some cases, a tridentate ligand system. nih.govresearchgate.net Schiff bases are well-regarded for their ability to form stable complexes with a wide variety of transition metals. nih.gov

The substituents on the aromatic rings play a critical role in modulating this coordination behavior and the stability of the resulting metal complexes.

Fluorine Substituent : The strong electron-withdrawing nature of the fluorine atom influences the electron density at the imine nitrogen and the acidity of the phenolic proton. cymitquimica.com This electronic perturbation affects the donor strength of the coordinating atoms, which in turn alters the thermodynamic stability of the metal complexes formed.

Coordination and Stability : The stability of complexes formed between Schiff base ligands and transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) has been investigated through methods like pH-metric titrations. wjpls.org These studies allow for the determination of stability constants, providing a quantitative measure of the complex's stability in solution. The formation of such complexes often leads to changes in spectroscopic properties, such as shifts in UV-Vis absorption or quenching of fluorescence, which can be used for metal ion detection. acs.org

Table 2: Metals Known to Form Complexes with Similar Schiff Base Ligands

Metal Ion Reference
Cobalt (Co²⁺) acs.orgresearchgate.netwjpls.org
Nickel (Ni²⁺) acs.orgresearchgate.netwjpls.org
Copper (Cu²⁺) acs.orgresearchgate.netwjpls.org
Zinc (Zn²⁺) wjpls.orgnih.gov
Chromium (Cr³⁺) acs.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The primary synthesis of Phenol (B47542), 2-[[(4-fluorophenyl)imino]methyl]- typically involves the condensation reaction between salicylaldehyde (B1680747) and 4-fluoroaniline. recentscientific.comprimescholars.com While this is a well-established method for Schiff base formation, future research will likely focus on developing more efficient, environmentally friendly, and versatile synthetic protocols. recentscientific.com

Novel Synthetic Routes: Future explorations may target green chemistry approaches, such as conducting the synthesis in aqueous media to reduce the reliance on volatile organic solvents. recentscientific.com Other promising avenues include mechanochemical methods, like ball milling, and microwave-assisted synthesis, which can lead to higher yields, shorter reaction times, and reduced energy consumption. recentscientific.comresearchgate.net The development of one-pot multicomponent reactions could also provide a streamlined pathway to more complex derivatives, integrating additional functional groups in a single synthetic step. nih.gov

Derivatization Strategies: Systematic derivatization of the core structure is a key area for future work. This involves modifications at several key positions to tune the compound's electronic, optical, and biological properties.

Salicylaldehyde Moiety: Introducing various electron-donating or electron-withdrawing substituents onto the phenolic ring can significantly alter the acidity of the hydroxyl group and the electron density of the aromatic system. rsc.orgnih.govnih.gov

Aniline (B41778) Moiety: While the current focus is on the 4-fluoro substituent, exploring other halogen substitutions (Cl, Br, I) or different positional isomers (2-fluoro, 3-fluoro) could provide insights into the role of the halogen in crystal packing and intermolecular interactions. rsc.orgnih.gov

Imine Bond: The C=N bond itself can be a target for chemical modification, such as reduction to form the corresponding secondary amine, which would create a more flexible ligand with different coordination properties. nih.gov

These derivatization strategies will yield a library of related compounds, enabling systematic studies of structure-property relationships. nih.govnih.gov

Synthetic StrategyPotential AdvantageResearch Focus
Green Synthesis Reduced environmental impact, lower cost. recentscientific.comUse of aqueous media, biodegradable solvents.
Mechanochemistry High efficiency, solvent-free conditions. researchgate.netBall-milling techniques for solid-state synthesis.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields.Optimization of reaction time and power.
Multicomponent Reactions Increased molecular complexity in fewer steps. nih.govOne-pot synthesis of functionalized derivatives.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting material properties and guiding experimental work. medium.comresearchgate.net For Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its derivatives, advanced computational modeling offers a pathway to predictive material design, accelerating the discovery of new functional materials. numberanalytics.comnih.gov

Future research will leverage DFT and other methods like Time-Dependent DFT (TD-DFT) to:

Simulate Spectroscopic Properties: Calculate electronic absorption spectra (UV-Vis) to predict color and photophysical behavior, and compare these predictions with experimental data. nih.gov

Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer characteristics, which are crucial for applications in electronics and nonlinear optics. rsc.orgnih.gov

Model Intermolecular Interactions: Use techniques like Hirshfeld surface analysis to visualize and quantify intermolecular forces (e.g., hydrogen bonding, C-H···F interactions) that govern crystal packing and solid-state properties. researchgate.netnih.gov

By combining high-throughput computational screening with machine learning algorithms, researchers can rapidly evaluate large virtual libraries of derivatives to identify candidates with desired properties, such as specific bandgaps or high nonlinear optical responses, before committing to laboratory synthesis. nih.govnih.govfrontiersin.org This data-driven approach significantly reduces the trial-and-error nature of materials discovery. frontiersin.org

Computational MethodApplication in Material DesignPredicted Property
Density Functional Theory (DFT) Optimization of molecular structures. medium.comresearchgate.netGeometry, stability, electronic properties. numberanalytics.comnumberanalytics.com
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption spectra. nih.govUV-Vis spectra, photophysical behavior. science.gov
Frontier Molecular Orbital (FMO) Analysis Evaluation of electronic transitions and reactivity. nih.govHOMO-LUMO gap, charge transfer.
Hirshfeld Surface Analysis Study of intermolecular interactions in crystals. researchgate.netCrystal packing, hydrogen bonding patterns.

Development of Highly Specific Catalytic Systems

Schiff bases and their metal complexes are well-known for their catalytic activity in a wide range of organic transformations. mdpi.comrsc.org Future research on Phenol, 2-[[(4-fluorophenyl)imino]methyl]- will focus on its use as a ligand to create highly specific and efficient catalytic systems. The bidentate nature of the ligand, coordinating through the phenolic oxygen and the imine nitrogen, allows for the formation of stable complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Pd(II)). nih.govjocpr.com

The key research directions in this area include:

Asymmetric Catalysis: Developing chiral versions of the ligand or its metal complexes to catalyze enantioselective reactions, such as asymmetric transfer hydrogenation or C-C bond-forming reactions. nih.gov

Oxidation/Reduction Reactions: Designing metal complexes that can act as catalysts for selective oxidation of alcohols or reduction of unsaturated compounds. The electronic properties of the ligand, tuned by substituents, can modulate the redox potential of the metal center.

Polymerization Catalysis: Investigating the potential of complexes based on this ligand to act as catalysts for polymerization reactions, for instance, in the production of polyolefins. nanobioletters.com

Mechanistic Studies: Combining experimental kinetics with computational modeling to elucidate the catalytic cycle, identify active species, and understand the role of the ligand in stabilizing intermediates and facilitating the reaction. nih.govnih.gov

Integration into Advanced Functional Materials and Devices

The intrinsic properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, such as its potential for photochromism and its ability to form stable metal complexes, make it a promising building block for a variety of advanced functional materials. nih.govmdpi.comresearchgate.net

Future research will focus on integrating this compound and its derivatives into:

Optical Materials: Salicylidene aniline derivatives are known for their photochromic and thermochromic behavior, switching between different colored isomers upon exposure to light or heat. nih.govrsc.orgnih.gov Research will aim to harness this property for applications in optical switches, sensors, and data storage devices. The fluorine atom may influence the stability and switching kinetics of the photo-isomers. nih.gov

Chemosensors: By modifying the core structure, it is possible to design molecules that exhibit a change in color or fluorescence upon binding to specific metal ions or anions. This could lead to the development of highly selective and sensitive chemosensors for environmental or biological monitoring.

Organic Light-Emitting Diodes (OLEDs): Metal complexes of Schiff bases are being explored as emissive materials in OLEDs. researchgate.net The focus will be on synthesizing complexes of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- with metals like Zn(II) or Al(III) and evaluating their electroluminescent properties, including efficiency and color purity.

Conjugated Polymers: Incorporating the Schiff base unit into the backbone of a polymer can create conjugated materials with interesting electronic and optical properties, suitable for applications in organic electronics. youtube.com

Fundamental Studies on Reaction Mechanisms and Photophysical Processes

A deeper understanding of the fundamental processes governing the behavior of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is crucial for its rational design and application. This involves detailed investigations into both its formation and its response to light.

Photophysical Processes: For salicylidene aniline-type compounds, the absorption of UV light can trigger a series of ultrafast events. rsc.orgpsu.edu Key photophysical processes to investigate for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- include:

Excited-State Intramolecular Proton Transfer (ESIPT): Upon excitation, a proton can transfer from the phenolic oxygen to the imine nitrogen, forming a transient cis-keto tautomer. rsc.orgpsu.edu

Isomerization: The excited cis-keto form can then isomerize to a more stable trans-keto form, which is responsible for the photochromic color change. nih.gov

Competitive Decay Pathways: Other processes, such as rotational isomerization or fluorescence from the initial excited state, can compete with ESIPT. rsc.org

Q & A

Basic: What are the common synthetic routes for preparing Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?

The compound is synthesized via a condensation reaction between 4-fluoroaniline and salicylaldehyde in a methanolic medium. Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor imine (C=N) bond formation while minimizing side products like unreacted intermediates. Purification typically involves recrystallization from ethanol or column chromatography. Analogous Schiff bases are prepared under nitrogen to prevent oxidation of sensitive functional groups .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., phenolic O-H stretch ~3300 cm⁻¹, C=N stretch ~1600 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and imine linkage.
  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and supramolecular interactions using refinement software like SHELXL or OLEX2 .
  • UV-Vis spectroscopy : Analyzes electronic transitions (e.g., π→π* in conjugated systems).

Basic: How is the antimicrobial activity of this compound initially assessed in research settings?

Initial screening uses agar diffusion assays to measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Broth microdilution determines Minimum Inhibitory Concentrations (MICs). Positive controls (e.g., ampicillin) and solvent blanks are included to validate results. Structural analogs are tested to establish baseline structure-activity trends .

Advanced: How can computational methods like DFT enhance understanding of this compound's electronic properties?

Density Functional Theory (DFT) calculations:

  • Optimize molecular geometry and predict vibrational frequencies (validated against experimental FT-IR).
  • Calculate HOMO-LUMO gaps to assess charge-transfer potential.
  • Simulate nonlinear optical (NLO) properties (e.g., hyperpolarizability) for optoelectronic applications.
    Solvent effects are modeled using polarizable continuum models (PCMs) to correlate theoretical and experimental UV-Vis spectra .

Advanced: What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or occupancy are addressed using:

  • SHELXL restraints/constraints for disordered atoms.
  • OLEX2 validation tools (e.g., checkCIF) to flag outliers in bond lengths/angles.
  • Twinned data refinement for crystals with non-merohedral twinning.
    Hydrogen bonding networks are verified using Hirshfeld surface analysis to resolve packing ambiguities .

Advanced: How does modifying substituents on the aromatic rings influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Fluorine at para positions enhances lipophilicity and membrane penetration, improving antimicrobial efficacy.
  • Electron-withdrawing groups (e.g., -NO₂) increase oxidative stress in pathogens via ROS generation.
  • Ortho-substituents sterically hinder target binding, reducing activity. Comparative MIC assays and molecular docking validate these trends .

Advanced: What advanced analytical methods quantify this compound in complex matrices?

  • HPLC-UV/LC-MS/MS : Provides ppb-level sensitivity with C18 columns and acetonitrile/water gradients.
  • Derivative spectrophotometry : Minimizes matrix interference by measuring second-derivative UV spectra.
  • X-ray fluorescence (XRF) : Detects fluorine content to confirm stoichiometry in metal complexes .

Advanced: How are polymorphic forms or tautomeric equilibria investigated for this compound?

  • Variable-temperature SCXRD : Identifies polymorphs by analyzing unit-cell changes under thermal stress.
  • Solid-state NMR : Differentiates keto-enol tautomers via ¹³C chemical shifts.
  • DFT-based proton transfer scans : Model solvent-dependent tautomerization energetics (e.g., enol dominance in polar media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.